molecular formula C23H14ClN3O2 B11992341 (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide CAS No. 304896-27-3

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide

Cat. No.: B11992341
CAS No.: 304896-27-3
M. Wt: 399.8 g/mol
InChI Key: RINIKNCKOKAPGE-DTQAZKPQSA-N
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Description

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features a furan ring substituted with a chlorophenyl group, a cyano group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized and functionalized with a chlorophenyl group.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Formation of the acrylamide moiety: The final step involves the formation of the acrylamide moiety by reacting the intermediate with quinoline-5-amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl or cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while reduction may produce quinoline-5-amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme interactions.

    Medicine: Potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-4-yl)acrylamide: Similar structure but with a different position of the quinoline moiety.

    (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(pyridin-5-yl)acrylamide: Similar structure but with a pyridine ring instead of quinoline.

    (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)propionamide: Similar structure but with a propionamide group instead of acrylamide.

Uniqueness

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

304896-27-3

Molecular Formula

C23H14ClN3O2

Molecular Weight

399.8 g/mol

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide

InChI

InChI=1S/C23H14ClN3O2/c24-17-8-6-15(7-9-17)22-11-10-18(29-22)13-16(14-25)23(28)27-21-5-1-4-20-19(21)3-2-12-26-20/h1-13H,(H,27,28)/b16-13+

InChI Key

RINIKNCKOKAPGE-DTQAZKPQSA-N

Isomeric SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C#N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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